N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and a nitrobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a 3-methylene cyclobutyl derivative with a nitrobenzene sulfonamide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemical processes to ensure high yield and purity . These methods are designed to be scalable and efficient, minimizing the risk of side reactions and polymerization that can occur with propylene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzene sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The nitrobenzene sulfonamide group can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their function. Additionally, the cyclobutyl ring can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-methylidenecyclobutyl)methanol
- (3-methylidenecyclobutyl)benzene
- (3-methylidenecyclobutyl)methanamine
Uniqueness
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide stands out due to its combination of a cyclobutyl ring and a nitrobenzene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Properties
CAS No. |
2763779-66-2 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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